molecular formula C29H29FN2O4 B5327175 benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate

benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate

Cat. No. B5327175
M. Wt: 488.5 g/mol
InChI Key: AMRKYVJBVZIEEU-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antitumor activity in various cancer cell lines. It has also been shown to induce apoptosis and inhibit the migration and invasion of cancer cells. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate is its potent antitumor activity. This makes it an attractive compound for further investigation in cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate. One direction is the investigation of its potential use as a fluorescent probe for imaging biological systems. Another direction is the optimization of its synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in cancer therapy.

Synthesis Methods

The synthesis of benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate involves the reaction of benzylamine with ethyl acrylate, followed by the reaction of the resulting product with benzoyl chloride and leucine. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound has been shown to exhibit potent antitumor activity and has been studied for its potential use in cancer therapy. It has also been investigated for its potential use as a fluorescent probe for imaging biological systems.

properties

IUPAC Name

benzyl 2-[[(E)-2-benzamido-3-(4-fluorophenyl)prop-2-enoyl]amino]-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O4/c1-20(2)17-26(29(35)36-19-22-9-5-3-6-10-22)32-28(34)25(18-21-13-15-24(30)16-14-21)31-27(33)23-11-7-4-8-12-23/h3-16,18,20,26H,17,19H2,1-2H3,(H,31,33)(H,32,34)/b25-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRKYVJBVZIEEU-XIEYBQDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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